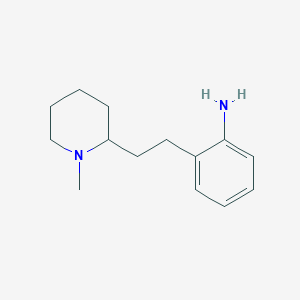

2-(2-Aminophenethyl)-1-methylpiperidine

Cat. No. B8566017

M. Wt: 218.34 g/mol

InChI Key: CCXFKJBMYLLRBW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04675409

Procedure details

2-(2-Nitrostyrenyl)-1-methylpyridinium methyl sulfate (III; 25 g, 0.07 moles) and 10 g of 5% Pt on carbon (50% water wet) in 300 mL of 95% ethanol was put in a 2L Parr hydrogenation flask and hydrogenated at approximately 2 psi of hydrogen for 16 hours. The hydrogenation mixture rapidly turned orange and then slowly became colorless as the organic solid dissolved. Catalyst was removed by filtration and held for subsequent runs. The filtrate was concentrated in vacuo to an oil which was dissolved in 50 mL water and made basic (pH~11) with 50% sodium hydroxide solution. The basic aqueous phase was extracted with 50 and 25 mL portions of methylene chloride, the extracts were combined and dried (anhyd. K2CO3) , filtered and the solid removed in vacuo to yield 14.3 g (92%) of product II as an amber oil. This intermediate diamine oil (cf: U.S. 3,931,195; Example 1) was used directly in the next step of the process.

Name

2-(2-Nitrostyrenyl)-1-methylpyridinium methyl sulfate

Quantity

25 g

Type

reactant

Reaction Step One

[Compound]

Name

2L

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Yield

92%

Identifiers

|

REACTION_CXSMILES

|

COS([O-])(=O)=O.[N+:7]([C:10]1[CH:24]=[CH:23][CH:22]=[CH:21][C:11]=1[CH:12]=[CH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N+:15]=1[CH3:20])([O-])=O.[H][H]>C(O)C.[Pt]>[NH2:7][C:10]1[CH:24]=[CH:23][CH:22]=[CH:21][C:11]=1[CH2:12][CH2:13][CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][N:15]1[CH3:20] |f:0.1|

|

Inputs

Step One

|

Name

|

2-(2-Nitrostyrenyl)-1-methylpyridinium methyl sulfate

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

COS(=O)(=O)[O-].[N+](=O)([O-])C1=C(C=CC2=[N+](C=CC=C2)C)C=CC=C1

|

[Compound]

|

Name

|

2L

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pt]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The hydrogenation mixture rapidly turned orange and then slowly became colorless as the organic solid dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Catalyst was removed by filtration

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated in vacuo to an oil which

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

was dissolved in 50 mL water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The basic aqueous phase was extracted with 50 and 25 mL portions of methylene chloride

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (anhyd. K2CO3)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solid removed in vacuo

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=C(CCC2N(CCCC2)C)C=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 14.3 g | |

| YIELD: PERCENTYIELD | 92% | |

| YIELD: CALCULATEDPERCENTYIELD | 93.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |